molecular formula C16H12Cl2F6N4 B2610734 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 190437-62-8

1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2610734
CAS No.: 190437-62-8
M. Wt: 445.19
InChI Key: GEHHNIGHOQLEGD-UHFFFAOYSA-N
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Description

“1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Antibacterial and Enzyme Inhibition

A study by Mekky et al. (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds, including a specific derivative, showed superior biofilm inhibition activities compared to Ciprofloxacin and exhibited excellent inhibitory activities against the MurB enzyme, suggesting potential applications in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Metal-Organic Complexes and Coordination Polymers

Lin et al. (2015) investigated the assembly and properties of metal–organic complexes using bis-pyridyl-bis-amide ligands with diverse spacers, including a compound structurally related to 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine. These complexes demonstrated diverse metal–organic networks with potential applications in fluorescence and photocatalytic properties, indicating their utility in materials science and catalysis (Lin et al., 2015).

Anticancer Activity

Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety and investigated their anticancer activities against breast cancer cells. Certain compounds displayed promising antiproliferative agents, comparing favorably with cisplatin, suggesting their potential as novel therapeutic agents for cancer treatment (Yurttaş et al., 2014).

Antidiabetic Drugs

Bindu et al. (2019) focused on synthesizing triazolo-pyridazine-6-yl-substituted piperazines and evaluating them for Dipeptidyl peptidase-4 (DPP-4) inhibition to develop anti-diabetic medications. The study identified compounds with excellent antioxidant and insulinotropic activity, highlighting their potential in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Drug Discovery and Synthesis

A variety of studies, such as those by Romero et al. (1994) and Shibuya et al. (2018), have synthesized and evaluated derivatives of piperazines, including those structurally related to this compound, for their potential as novel therapeutic agents in treating diseases like HIV and for inhibiting specific enzymes or biological targets (Romero et al., 1994); (Shibuya et al., 2018).

Properties

IUPAC Name

1,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F6N4/c17-11-5-9(15(19,20)21)7-25-13(11)27-1-2-28(4-3-27)14-12(18)6-10(8-26-14)16(22,23)24/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHHNIGHOQLEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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